molecular formula C14H22N2O2S B11789202 tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Katalognummer: B11789202
Molekulargewicht: 282.40 g/mol
InChI-Schlüssel: PVRJROFSHBSBLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a thieno[3,2-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The tert-butyl group and the aminoethyl side chain further modify the core structure, potentially enhancing its chemical reactivity and biological activity.

Vorbereitungsmethoden

The synthesis of tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be achieved through multi-step organic synthesis. One common method involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a pyridine derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

    Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Analyse Chemischer Reaktionen

tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into reduced forms.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, forming substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in drug discovery programs targeting various diseases, such as cancer or infectious diseases.

    Medicine: Derivatives of the compound may exhibit pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities, and can be further developed into therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals, such as agrochemicals or dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain may facilitate binding to biological macromolecules, while the thieno[3,2-c]pyridine core may modulate the compound’s overall activity. Further studies are needed to elucidate the exact molecular pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate: This compound has a similar fused ring system but with an oxazole ring instead of a thiophene ring.

    4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound features a terpyridine core with three tert-butyl groups, differing in its ring structure and substitution pattern.

    7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: This compound has a benzothieno[2,3-d]pyrimidine core with tert-butyl and dichloro substitutions, highlighting differences in ring fusion and substituent groups.

The uniqueness of this compound lies in its specific combination of a thieno[3,2-c]pyridine core, tert-butyl group, and aminoethyl side chain, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H22N2O2S

Molekulargewicht

282.40 g/mol

IUPAC-Name

tert-butyl 7-(2-aminoethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-10(4-6-15)12-11(9-16)5-7-19-12/h5,7,10H,4,6,8-9,15H2,1-3H3

InChI-Schlüssel

PVRJROFSHBSBLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.